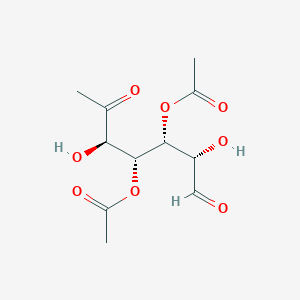
Desmethyl Tiagabine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desmethyl Tiagabine Hydrochloride is a compound derived from Tiagabine, a medication primarily used to treat epilepsy. It is formed when Tiagabine undergoes metabolism in the body. This compound has shown potential in various fields, including life sciences and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Tiagabine Hydrochloride involves the N-alkylation of a dithiophene intermediate. The process typically includes the use of organic solvents and mild reaction conditions, making it suitable for large-scale production .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route, with an emphasis on removing residual organic solvents to meet pharmaceutical standards. The process is designed to be cost-effective and scalable .
Analyse Des Réactions Chimiques
Types of Reactions: Desmethyl Tiagabine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Applications De Recherche Scientifique
Desmethyl Tiagabine Hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
Desmethyl Tiagabine Hydrochloride exerts its effects by inhibiting acetyltransferases, enzymes involved in various biological processes. This inhibition can enhance the effectiveness of certain medications by preventing their metabolism. Additionally, it may interact with gamma-aminobutyric acid (GABA) receptors, similar to Tiagabine, which increases the availability of GABA in the central nervous system .
Comparaison Avec Des Composés Similaires
Tiagabine: The parent compound, used to treat epilepsy.
Tiagabine Hydrochloride: Another derivative with similar applications.
Tiagabine Alcohol Analog:
Uniqueness: Desmethyl Tiagabine Hydrochloride is unique due to its specific inhibition of acetyltransferases and its potential to enhance biomass production. Its ability to interact with GABA receptors also sets it apart from other similar compounds .
Propriétés
Numéro CAS |
148407-68-2 |
|---|---|
Formule moléculaire |
C₁₉H₂₄ClNO₂S₂ |
Poids moléculaire |
397.98 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(5,8-Dioxohexahydro-1H-thiazolo[3,4-a]pyrazin-6-yl)propanoic acid](/img/structure/B1146439.png)

